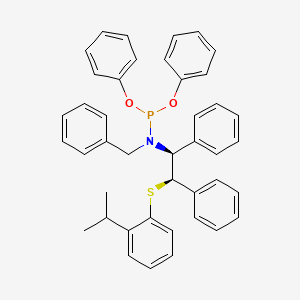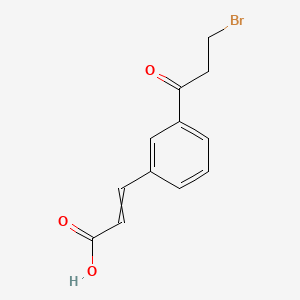
(E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid is an organic compound characterized by the presence of a bromine atom attached to a propanoyl group, which is further connected to a phenyl ring and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid typically involves the bromination of propionic acid derivatives followed by coupling with phenylacrylic acid. One common method includes the reaction of acrylic acid with hydrogen bromide under controlled conditions to form 3-bromopropionic acid . This intermediate can then be coupled with a phenyl group through various organic reactions, such as Friedel-Crafts acylation, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or hydrogen bromide gas. The process is optimized for high yield and minimal environmental impact, often employing catalysts and specific reaction conditions to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: (E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization: The acrylic acid component can undergo polymerization, forming polyacrylic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in polar solvents.
Addition Reactions: Can be catalyzed by acids or bases, depending on the nature of the reactants.
Polymerization: Initiated by free radicals, heat, or light, often in the presence of stabilizers to control the reaction.
Major Products:
- Substituted phenylacrylic acids
- Polyacrylic acid derivatives
- Various heterocyclic compounds formed through cyclization reactions
Scientific Research Applications
(E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of (E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The acrylic acid moiety can participate in reactions that modify cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(3-Bromophenyl)propionic acid: Shares the bromine and phenyl groups but lacks the acrylic acid moiety.
3-(Bromoacetyl)coumarins: Contains a bromine atom and an acetyl group, used in the synthesis of heterocyclic compounds.
Phenylpropanoic acids: A class of compounds with a benzene ring conjugated to a propanoic acid.
Uniqueness: (E)-3-(3-(3-Bromopropanoyl)phenyl)acrylic acid is unique due to its combination of a bromine-substituted propanoyl group and an acrylic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H11BrO3 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
3-[3-(3-bromopropanoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11BrO3/c13-7-6-11(14)10-3-1-2-9(8-10)4-5-12(15)16/h1-5,8H,6-7H2,(H,15,16) |
InChI Key |
DQXKCNIDCFTRTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCBr)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


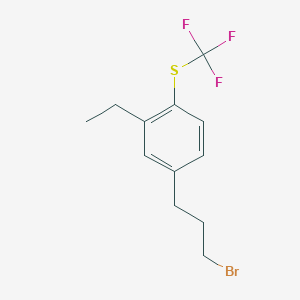
![2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B14065549.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid](/img/structure/B14065552.png)
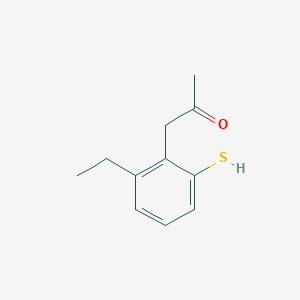


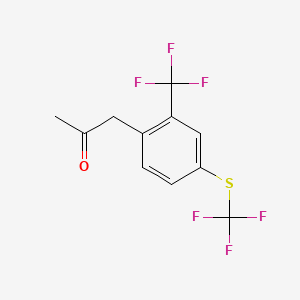

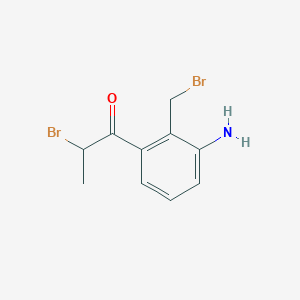
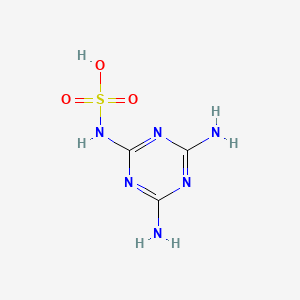
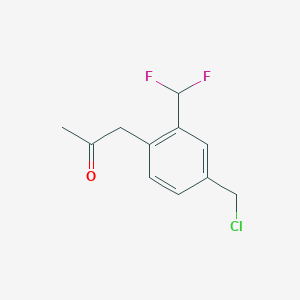
![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate](/img/structure/B14065611.png)
